Isolating 1,9-Caryolanediol 9-acetate from Sindora sumatrana: A Technical Guide
Isolating 1,9-Caryolanediol 9-acetate from Sindora sumatrana: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the isolation of 1,9-Caryolanediol 9-acetate, a caryolane-type sesquiterpenoid, from the plant Sindora sumatrana. While direct and complete protocols for this specific compound are not extensively published, this document outlines a robust, inferred methodology based on the successful isolation of structurally similar compounds from the same plant species.
Compound Profile
1,9-Caryolanediol 9-acetate is a sesquiterpenoid acetate (B1210297) with potential for further investigation in drug discovery. Its physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₈O₃ | [1][2] |
| Molecular Weight | 280.4 g/mol | [1] |
| CAS Number | 155488-34-9 | [1][2] |
| Physical Description | Powder | [1] |
| Purity (Commercial) | >98% (HPLC) | [1] |
| Storage Temperature | -20°C | [2] |
Experimental Protocol: Isolation and Purification
The following protocol is a detailed, multi-step procedure for the isolation and purification of 1,9-Caryolanediol 9-acetate from the dried pods of Sindora sumatrana. This methodology is adapted from established procedures for isolating terpenoids from this plant.[3][4]
Plant Material and Extraction
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Plant Material: Dried pods of Sindora sumatrana are used as the starting material.
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Grinding: The dried pods are ground into a fine powder to increase the surface area for solvent extraction.
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Maceration: The powdered plant material is macerated with methanol (B129727) (MeOH) at room temperature for an extended period (e.g., 72 hours), with occasional agitation. This process is repeated three times to ensure exhaustive extraction.
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Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.
Fractionation of the Crude Extract
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Solvent-Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically n-hexane followed by chloroform (B151607) (CHCl₃). This separates compounds based on their polarity.
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Fraction Collection: The n-hexane and chloroform fractions are collected separately. Terpenoids like 1,9-Caryolanediol 9-acetate are expected to be present in these less polar fractions.
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Evaporation: The solvent from each fraction is removed under reduced pressure to yield the crude n-hexane and chloroform fractions.
Chromatographic Separation
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Column Chromatography: The chloroform-soluble fraction is subjected to column chromatography over silica (B1680970) gel.
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Elution Gradient: The column is eluted with a gradient of n-hexane and ethyl acetate (EtOAc), starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
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Fraction Collection: Fractions of a fixed volume are collected and monitored by Thin Layer Chromatography (TLC).
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TLC Analysis: TLC plates are visualized under UV light and by spraying with a suitable staining reagent (e.g., ceric sulfate (B86663) solution) followed by heating. Fractions with similar TLC profiles are pooled.
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Further Purification: Fractions containing the target compound are further purified by repeated column chromatography, potentially using a different solvent system or a finer silica gel, until a pure compound is obtained.
Structure Elucidation
The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are conducted to determine the carbon-hydrogen framework and the position of the acetate group.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: To identify functional groups, such as the hydroxyl and ester carbonyl groups.
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for the isolation of 1,9-Caryolanediol 9-acetate.
Caption: Experimental workflow for the isolation of 1,9-Caryolanediol 9-acetate.
Potential Biological Activities
While the specific biological activities of 1,9-Caryolanediol 9-acetate are not yet extensively reported, other compounds isolated from Sindora sumatrana have shown biological potential, including the inhibition of nitric oxide production.[4] Furthermore, other terpene acetates, such as linalyl acetate, are known to possess anti-inflammatory properties.[5] These findings suggest that 1,9-Caryolanediol 9-acetate warrants further investigation for its pharmacological properties.
The relationship between the isolated compounds and their potential activities can be visualized as follows:
Caption: Relationship between Sindora sumatrana constituents and potential bioactivities.
References
- 1. biocrick.com [biocrick.com]
- 2. 1,9-Caryolanediol 9-acetate - Immunomart [immunomart.com]
- 3. Constituents of Sindora sumatrana MIQ.I. Isolation and NMR Spectral Analysis of Sesquiterpenes from the Dried Pods [jstage.jst.go.jp]
- 4. Di- and sesqui-terpenoids isolated from the pods of Sindora sumatrana and their potential to inhibit lipopolysaccharide-induced nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
